3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one
Description
Properties
IUPAC Name |
3-benzyl-8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-15-9-12-13(10-16(15)25-2)20-19(26)22-14(18(23)21-17(12)22)8-11-6-4-3-5-7-11/h3-7,9-10,14H,8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKBLABQXTZJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3NC(=O)C(N3C(=S)N=C2C=C1OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one (CAS No. 477768-47-1) is a synthetic compound belonging to the imidazoquinazoline family. This compound is characterized by its unique structure that includes a thioxo group and methoxy substituents, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17N3O3S
- Molecular Weight : 367.42 g/mol
- Boiling Point : 527.2 ± 60.0 °C (predicted)
- Density : 1.40 ± 0.1 g/cm³ (predicted)
- pKa : 9.65 ± 0.40 (predicted)
Antidiabetic Activity
Recent studies have identified derivatives of quinazoline compounds as potential α-glucosidase inhibitors, which are crucial in managing diabetes by delaying carbohydrate absorption. For instance, a related compound exhibited significant inhibitory activity with an IC50 value of 49.40 μM compared to the standard acarbose (IC50 = 143.54 μM) . This suggests that structural modifications similar to those found in this compound could enhance antidiabetic properties.
Antimicrobial Activity
Investigations into the antimicrobial properties of related quinazoline derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. One study indicated that certain synthesized compounds demonstrated marked activity against Bacillus subtilis and other bacterial strains . Although specific data on the target compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in carbohydrate metabolism.
- Interaction with Biological Targets : Molecular docking studies suggest that these compounds can effectively bind to active sites of target enzymes, influencing their activity .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| Study A | Quinazoline Derivative | α-glucosidase Inhibition | 49.40 | |
| Study B | Related Compound | Antimicrobial Activity | Not specified |
Structure-Activity Relationship (SAR)
The structure-activity relationship for imidazoquinazolines indicates that modifications at specific positions significantly affect biological activity. The presence of methoxy groups and thioxo functionality appears to enhance enzyme inhibition capabilities while maintaining low toxicity profiles .
Scientific Research Applications
Anticancer Activity
Research indicates that 3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacterial and fungal strains suggests potential for development as a novel antimicrobial agent. The exact mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Case Studies
| Study | Findings | |
|---|---|---|
| Anticancer Activity in Breast Cancer Cells | The compound showed IC50 values indicating significant cytotoxicity in MCF-7 cells. | Suggests potential as a therapeutic agent in breast cancer treatment. |
| Antimicrobial Efficacy | In vitro tests revealed inhibition zones against Staphylococcus aureus and Candida albicans. | Indicates promise for use in treating infections caused by resistant strains. |
| Anti-inflammatory Mechanism | Reduction in TNF-alpha levels in LPS-stimulated macrophages was observed. | Supports further investigation into its use for inflammatory disorders. |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-c]quinazolinone core allows for diverse substitutions. Key comparisons include:
Substituents at Position 3
- 3-Cyclohexylmethyl (C19H23N3O3S, ): Increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- 3-Isopropyl (): A smaller aliphatic group that could lower steric hindrance, favoring interactions with compact binding pockets .
Substituents at Position 5
- 5-Thioxo (C=S) (target compound): The electron-withdrawing thioxo group may enhance electrophilicity, making it reactive toward nucleophiles. This contrasts with 5-sulfanyl (S-alkyl) derivatives (e.g., –12), where alkyl/aryl-thio groups improve stability but reduce electrophilicity .
- 5-Octylsulfanyl (): A long alkyl chain increases hydrophobicity, likely affecting pharmacokinetic properties like metabolic half-life .
Methoxy Groups at Positions 8 and 9
Physicochemical Properties
*Estimated based on analog C19H23N3O3S (), adjusted for thioxo substitution.
Key Observations:
- Thermal Stability: The base structure (5a) exhibits exceptional thermal stability (melting point >320°C), likely due to strong intermolecular interactions in the crystalline lattice .
- Synthetic Yields : Derivatives in show moderate yields (39–42%), suggesting challenges in synthesizing these fused heterocycles. Higher purity (>90%) is achievable for the cyclohexylmethyl analog () .
Reactivity and Functional Group Comparisons
- Thioxo vs. Sulfanyl Groups : The thioxo group in the target compound is more electrophilic than the sulfanyl (S-alkyl) groups in analogs (–12). This could make the target compound more reactive in nucleophilic substitution or oxidation reactions .
- Trifluoromethyl Substitutions (): The electron-withdrawing CF3 group in analogs like 3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}... may enhance metabolic stability and binding affinity in drug design contexts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Multi-step synthesis is typically employed, starting with cyclocondensation of substituted benzylamines with thiourea derivatives. Key steps include optimizing solvent systems (e.g., acetic acid for refluxing) and stoichiometric ratios of reagents. For example, adjusting reaction temperatures (80–120°C) and using catalysts like p-toluenesulfonic acid can enhance cyclization efficiency. Post-synthesis purification via recrystallization in ethanol or methanol improves yield (up to 40–60% reported for analogous compounds) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.1 ppm).
- LC-MS : Confirms molecular weight (e.g., m/z 424.1 [M+H]+ for related triazoloquinazolines).
- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC with C18 columns, acetonitrile/water mobile phase).
- Elemental Analysis : Validates C, H, N content (e.g., calculated vs. observed ±0.3% deviation) .
Q. What is the role of substituents (e.g., benzyl, dimethoxy groups) in modulating biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Benzyl Group : Enhances lipophilicity, improving membrane permeability.
- Methoxy Substituents : Electron-donating effects stabilize interactions with enzymatic targets (e.g., cytochrome P450).
- Thioxo Group : Critical for hydrogen bonding with microbial proteases. Comparative assays using derivatives with halogenated or alkylated substituents are recommended .
Q. What are the solubility profiles of this compound in common laboratory solvents?
- Methodological Answer :
- Polar Solvents : Moderate solubility in DMSO (10–20 mg/mL) and methanol (5–10 mg/mL).
- Non-Polar Solvents : Low solubility in hexane (<1 mg/mL).
- Stability : Precipitates in aqueous buffers (pH 7.4); use co-solvents like PEG-400 for in vitro assays .
Q. How can researchers confirm the compound’s identity and purity post-synthesis?
- Methodological Answer :
- Melting Point Analysis : Compare observed vs. literature values (e.g., 196–198°C for analogous compounds).
- FT-IR : Confirm functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹).
- HPLC-DAD : Ensure single peak elution (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy across studies)?
- Methodological Answer :
- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing.
- Comparative Studies : Test against isogenic mutant strains (e.g., E. coli ΔacrB for efflux pump effects).
- Molecular Docking : Predict binding modes to targets like DNA gyrase (PDB ID: 1KZN) to explain variability .
Q. What strategies are recommended to enhance the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
- Temperature Sensitivity : Accelerated stability testing (40°C/75% RH for 4 weeks).
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve plasma stability .
Q. How can researchers design experiments to elucidate the mechanism of action against cancer cell lines?
- Methodological Answer :
- Enzymatic Assays : Measure inhibition of topoisomerase II (IC50 via gel electrophoresis).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
